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Compound of Interest

Compound Name: DSPE-Pyrene

Cat. No.: B12390110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-pyrene (DSPE-pyrene) is a fluorescent

phospholipid analog that serves as a powerful tool for live-cell imaging. The pyrene moiety is a

hydrophobic fluorescent probe whose emission spectrum is highly sensitive to the polarity of its

local environment. This property makes DSPE-pyrene particularly useful for investigating cell

membrane dynamics, lipid trafficking, and the intracellular fate of lipid-based drug delivery

systems.[1][2] When incorporated into liposomes or nanoparticles, DSPE-pyrene allows for

real-time monitoring of their cellular uptake, intracellular localization, and drug release.[1][3][4]

This application note provides a detailed protocol for the preparation of DSPE-pyrene labeled

liposomes and their use in live-cell fluorescence microscopy.
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Property Value Reference

Molecular Formula C61H96NO9P

Molecular Weight 1018.4 g/mol

Excitation Wavelength ~336-339 nm

Emission Wavelength
Monomer: ~384 nm, Excimer:

~465 nm

Appearance Solid BroadPharm

Table 2: Recommended Parameters for DSPE-Pyrene
Live-Cell Imaging
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Parameter
Recommended
Range/Value

Notes

DSPE-Pyrene Concentration in

Liposomes
1-5 mol% of total lipid

Higher concentrations can lead

to self-quenching and excimer

formation, which can be useful

for studying membrane fusion

or proximity.

Liposome Concentration for

Cell Treatment
10-100 µg/mL

Optimal concentration is cell-

type dependent and should be

determined empirically.

Cell Seeding Density
5 x 10^4 to 2 x 10^5 cells/well

in a 24-well plate

Adjust based on cell size and

proliferation rate to achieve 70-

80% confluency at the time of

imaging.

Incubation Time 30 minutes to 4 hours

Time-dependent uptake

studies can be performed to

characterize internalization

kinetics.

Excitation Wavelength 340-350 nm

Use a UV laser line or a

mercury lamp with an

appropriate filter set.

Emission Collection
370-420 nm (Monomer), 450-

500 nm (Excimer)

Use appropriate filter sets to

distinguish between monomer

and excimer fluorescence.

Microscope Objective
40x or 63x oil immersion

objective

High numerical aperture

objectives are recommended

for optimal signal collection.

Experimental Protocols
Protocol 1: Preparation of DSPE-Pyrene Labeled
Liposomes by Thin-Film Hydration
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This protocol describes the preparation of small unilamellar vesicles (SUVs) containing DSPE-
pyrene using the thin-film hydration method followed by extrusion.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

DSPE-Pyrene

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Round-bottom flask

Rotary evaporator

Water bath sonicator

Mini-extruder with polycarbonate membranes (100 nm pore size)

Syringes

Procedure:

Lipid Film Formation:

1. Dissolve DSPC, cholesterol, and DSPE-pyrene in chloroform in a round-bottom flask at a

desired molar ratio (e.g., DSPC:Cholesterol:DSPE-pyrene at 55:40:5 mol%).

2. Attach the flask to a rotary evaporator.

3. Rotate the flask in a water bath set to a temperature above the phase transition

temperature of the lipids (~60°C for DSPC) to evaporate the chloroform.

4. Continue rotation under vacuum for at least 1 hour after the film appears dry to ensure

complete removal of the organic solvent. A thin, uniform lipid film should be visible on the
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inner surface of the flask.

Hydration:

1. Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of PBS

will determine the final lipid concentration.

2. Gently swirl the flask to disperse the lipid film, creating a milky suspension of multilamellar

vesicles (MLVs).

3. Incubate the suspension at a temperature above the lipid phase transition temperature for

1 hour with occasional agitation to ensure complete hydration.

Vesicle Sizing by Extrusion:

1. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes

according to the manufacturer's instructions.

2. Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an

empty syringe in the other port.

3. Heat the extruder to a temperature above the lipid phase transition temperature.

4. Gently push the lipid suspension back and forth between the two syringes through the

membranes for an odd number of passes (e.g., 11 or 21 times). This process will generate

a translucent suspension of small unilamellar vesicles (SUVs).

Storage:

1. Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them

within a few days to a week to prevent aggregation or degradation.

Protocol 2: Live-Cell Imaging of DSPE-Pyrene Labeled
Liposomes
This protocol details the procedure for labeling live cells with DSPE-pyrene liposomes and

subsequent imaging using fluorescence microscopy.
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Materials:

Cultured cells (e.g., HeLa, A549)

Complete cell culture medium

DSPE-pyrene labeled liposomes (from Protocol 1)

Fluorescence microscope with UV excitation capabilities and appropriate filter sets

Glass-bottom imaging dishes or chamber slides

Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Procedure:

Cell Seeding:

1. Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result

in 70-80% confluency on the day of the experiment.

2. Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight.

Cell Labeling:

1. On the day of the experiment, remove the culture medium from the cells.

2. Dilute the DSPE-pyrene labeled liposome suspension to the desired final concentration in

pre-warmed complete cell culture medium.

3. Add the liposome-containing medium to the cells.

4. Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C.

Preparation for Imaging:

1. After incubation, gently wash the cells two to three times with pre-warmed PBS to remove

any unbound liposomes.
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2. Add pre-warmed live-cell imaging buffer to the cells.

Fluorescence Microscopy:

1. Place the imaging dish on the stage of the fluorescence microscope equipped with an

environmental chamber to maintain temperature and CO2 levels.

2. Use a UV light source for excitation (e.g., ~340 nm).

3. Acquire images using appropriate filter sets to capture the pyrene monomer emission

(~380-400 nm). If studying excimer formation, use a second filter set for the longer

wavelength emission (~460-480 nm).

4. Optimize acquisition parameters (exposure time, laser power) to obtain a good signal-to-

noise ratio while minimizing phototoxicity.

5. For time-lapse imaging, acquire images at regular intervals to track the dynamic

processes of liposome uptake and trafficking.
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Caption: Experimental workflow for live-cell imaging using DSPE-pyrene labeled liposomes.
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Caption: Cellular uptake and intracellular trafficking pathway of DSPE-pyrene labeled

liposomes.
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Discussion and Conclusion
The protocols outlined in this application note provide a robust framework for utilizing DSPE-
pyrene in live-cell imaging studies. The sensitivity of the pyrene fluorophore to its environment

allows for the investigation of various cellular processes. For instance, changes in the

monomer-to-excimer fluorescence ratio can indicate membrane fusion events or changes in

lipid packing. Furthermore, by co-encapsulating a therapeutic agent within the DSPE-pyrene
labeled liposomes, it is possible to monitor drug release in real-time.

Successful live-cell imaging with DSPE-pyrene requires careful optimization of experimental

parameters, including probe concentration and imaging conditions, to minimize phototoxicity

and photobleaching. It is also crucial to select appropriate controls to account for cellular

autofluorescence. By following the detailed methodologies presented here, researchers can

effectively employ DSPE-pyrene as a versatile tool to gain deeper insights into membrane

biology and advance the development of targeted drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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